Methyl Kakuol
Overview
Description
Scientific Research Applications
Molecular Structure and Analysis
1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one has been analyzed for its molecular structure, showing interesting properties. In one study, the molecule's furan ring exhibited a half-chair conformation, and the semiquinone ring was slightly non-planar, indicating unique structural characteristics (Song, Fronczek, & Fischer, 2001).
Supramolecular Aggregation
Research into similar molecules with the 1,3-benzodioxol moiety revealed polarized molecular-electronic structures and unique supramolecular aggregation patterns. These patterns involve intramolecular hydrogen bonds and various forms of intermolecular interactions, indicating potential applications in material science or molecular engineering (Low et al., 2004).
Furan Derivatives Synthesis
Studies on the synthesis of furan derivatives related to 1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one have shown the possibility of producing various compounds with potential applications in pharmaceuticals and chemical synthesis (Horaguchi, Shimizu, & Abe, 1976).
Novel Compound Synthesis
Research efforts have been made to synthesize novel compounds incorporating the 1,3-benzodioxol nucleus. These studies are important for developing new chemical entities with potential therapeutic or industrial applications (Chauhan, Joshi, Singh, & Sachdeva, 2008).
Crystallography and Computational Studies
The compound has been a subject of crystallographic studies to understand its structural properties better. These studies provide valuable insights into the molecular geometry and electronic parameters, which are crucial for its application in various fields (Jayaraj & Desikan, 2020).
Biological and Pharmacological Activity
Although the user requested to exclude information related to drug use, dosage, and side effects, it's worth noting that related compounds have been investigated for their biological and pharmacological activities, demonstrating the compound's relevance in these areas (Chander et al., 2016).
Properties
IUPAC Name |
1-(6-methoxy-1,3-benzodioxol-5-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-8(12)7-4-10-11(15-6-14-10)5-9(7)13-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHIRVUYIBXETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1OC)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546362 | |
Record name | 1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70342-29-9 | |
Record name | 1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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